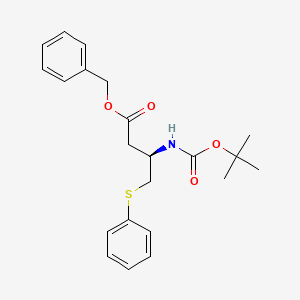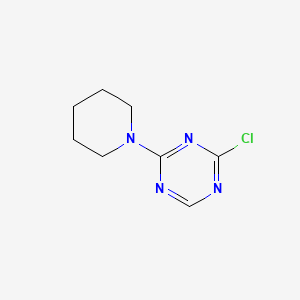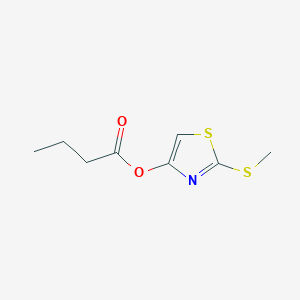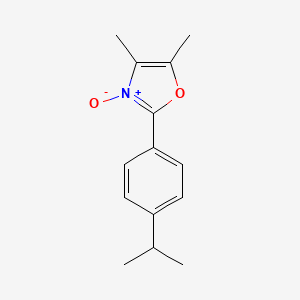
Benzyl (R)-3-(Boc-amino)-4-(phenylthio)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate is a compound that belongs to the class of N-protected amino esters It is characterized by the presence of a benzyl group, a Boc-protected amino group, and a phenylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a Boc (tert-butyloxycarbonyl) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Formation of the Ester: The protected amino acid is then esterified with benzyl alcohol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Introduction of the Phenylthio Group: The phenylthio group is introduced via a nucleophilic substitution reaction, where a suitable phenylthio reagent reacts with the ester intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can facilitate the deprotection of the Boc group and other steps in the synthesis, allowing for scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), resulting in the formation of the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Deprotection: Free amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate involves its reactivity as a protected amino ester. The Boc group provides stability and prevents unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical reactions. The phenylthio group can interact with molecular targets, potentially inhibiting enzymes or modifying proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl ®-3-amino-4-(phenylthio)butanoate: Lacks the Boc protection, making it more reactive.
Benzyl ®-3-(Cbz-amino)-4-(phenylthio)butanoate: Uses a different protecting group (Cbz) which is stable under different conditions.
Benzyl ®-3-(Fmoc-amino)-4-(phenylthio)butanoate: Uses an Fmoc protecting group, which is removed under basic conditions.
Uniqueness
Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate is unique due to its Boc protection, which provides stability under acidic conditions and allows for selective deprotection. This makes it particularly useful in multi-step organic synthesis and pharmaceutical research.
Eigenschaften
Molekularformel |
C22H27NO4S |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
benzyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylsulfanylbutanoate |
InChI |
InChI=1S/C22H27NO4S/c1-22(2,3)27-21(25)23-18(16-28-19-12-8-5-9-13-19)14-20(24)26-15-17-10-6-4-7-11-17/h4-13,18H,14-16H2,1-3H3,(H,23,25)/t18-/m1/s1 |
InChI-Schlüssel |
WSWSSLHGEPVXAP-GOSISDBHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1=CC=CC=C1)CSC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CSC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13907503.png)




![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B13907531.png)

![bicyclo[2.2.1]hept-2-ene;diisocyanate](/img/structure/B13907534.png)
